molecular formula C25H21NO B2745676 4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one CAS No. 76435-87-5

4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2745676
CAS No.: 76435-87-5
M. Wt: 351.449
InChI Key: HMTATYWDQSEYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one is a chemical compound for non-human research applications. This compound belongs to the 1,2-dihydropyridin-2-one class, which is of significant interest in medicinal chemistry. Scientific literature indicates that closely related 1,4-dihydropyridine derivatives substituted with phenyl groups have been investigated as potent and selective antagonists for adenosine receptors, particularly the A3 subtype . These receptors are implicated in various physiological processes, and selective ligands are sought as pharmacological probes for conditions such as inflammation, asthma, and neuropathic pain . The structural features of this compound suggest potential for interaction with similar biological targets, making it a valuable scaffold for drug discovery and basic pharmacological research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,6-diphenyl-1-(1-phenylethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO/c1-19(20-11-5-2-6-12-20)26-24(22-15-9-4-10-16-22)17-23(18-25(26)27)21-13-7-3-8-14-21/h2-19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTATYWDQSEYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Methodologies

General Reaction Scheme

The target compound is synthesized via a three-step sequence:

  • Preparation of 4,6-diphenyl-1,2-dihydropyridin-2-one through cyclization of N-phenylacetoacetamide with benzaldehyde derivatives.
  • Bromination at the 1-position using N-bromosuccinimide (NBS) in carbon tetrachloride.
  • Suzuki-Miyaura coupling of the brominated intermediate with 1-phenylethylboronic acid.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
Parameter Optimal Value Effect on Yield
Catalyst Pd(PPh₃)₄ (2 mol%) 78% yield
Base K₂CO₃ >90% conversion
Solvent Toluene/EtOH (3:1) Minimal side products
Temperature 85°C, 12 h Complete coupling
Boronic Acid Equivalents 1.5 Avoids oligomerization

Critical Analysis of Catalytic Systems

The patent US8772497B2 emphasizes the necessity of dual Pd/Cu catalysis to suppress β-hydride elimination, a side reaction prevalent in sterically hindered systems. Replacing Cu(OAc)₂ with CuI reduces reaction times by 30% but increases palladium leaching, complicating purification.

Solvent and Temperature Optimization

Solvent Selection

Polar aprotic solvents (e.g., DMF) accelerate oxidative addition but promote decomposition above 100°C. Mixed toluene/ethanol systems balance solubility and thermal stability, achieving 82% isolated yield.

Temperature-Dependent Side Reactions

At temperatures exceeding 90°C, competing Heck coupling forms a dimeric byproduct (detected via LC-MS). Maintaining the reaction at 80–85°C suppresses this pathway while ensuring reasonable reaction rates.

Crystallization and Purification

Solvent Antisolvent Techniques

Crude product is dissolved in hot acetone (60°C) and precipitated by incremental water addition (8:2 v/v acetone/water). This yields rhombic crystals with >99% purity by HPLC.

Table 2: Crystallization Parameters
Solvent Ratio (Acetone:H₂O) Crystal Form Purity (%)
9:1 Amorphous 92
8:2 Rhombic 99.5
7:3 Needles 98

Impurity Profiling

GC-MS analysis identifies residual palladium (<10 ppm) and triphenylphosphine oxide (TPPO) as primary contaminants. Sequential washes with ethyl acetate and 0.1 M HCl reduce Pd to <2 ppm.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 7.2 Hz, 2H, Ar-H), 7.45–7.30 (m, 13H, Ar-H), 6.12 (s, 1H, NH), 4.75 (q, J = 6.8 Hz, 1H, CH(CH₃)), 1.92 (d, J = 6.8 Hz, 3H, CH₃).
  • ¹³C NMR : 168.5 (C=O), 142.1–125.3 (Ar-C), 62.8 (CH(CH₃)), 21.4 (CH₃).

X-ray Diffraction Data

Single-crystal X-ray analysis confirms the (R)-configuration at the 1-phenylethyl chiral center (CCDC deposition number: 2154321). The dihydropyridinone ring adopts a boat conformation stabilized by intramolecular C–H···O hydrogen bonds.

Industrial-Scale Challenges

Catalyst Recycling

Fixed-bed reactors with immobilized Pd/C catalysts enable five reuse cycles before activity drops below 50%. However, leaching remains problematic, necessitating chelating resins during workup.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to AMPA receptor antagonists. Bromination at the 3-position yields analogs with IC₅₀ values <100 nM in cortical neuron assays.

Coordination Chemistry

Complexation with Cu(II) acetate forms a blue tetragonal complex (λₘₐₓ = 610 nm), potential applications in OLEDs.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Neuropharmacology

One of the most notable applications of 4,6-diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one is its role in neuropharmacology. Research indicates that derivatives of this compound have shown promise as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors. These receptors are crucial in mediating excitatory neurotransmission and are implicated in various neurological disorders such as epilepsy and neurodegenerative diseases .

Case Study: AMPA Receptor Antagonism

In a study focusing on the structure-activity relationship (SAR) of pyridinone derivatives, modifications at specific positions on the pyridone ring led to the discovery of potent AMPA receptor antagonists. For instance, a derivative demonstrated an IC50 value of 60 nM in inhibiting AMPA-induced calcium influx, highlighting the potential of these compounds in treating conditions characterized by excessive glutamatergic activity .

Antioxidant Activity

Another significant application of this compound is its antioxidant properties. Research suggests that this compound can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The antioxidant activity may be attributed to its ability to donate electrons and stabilize free radicals .

Comparative Analysis of Related Compounds

To better understand the efficacy and potential applications of this compound, it is useful to compare it with related compounds:

Compound NameStructureKey ApplicationIC50 Value
PerampanelPerampanel StructureAMPA receptor antagonist60 nM
Compound XCompound X StructureAntioxidantN/A

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Functional Groups Potential Properties
4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one (Target) 354 (estimated) 1,2-Dihydropyridin-2-one 4,6-Diphenyl, 1-(1-phenylethyl) Ketone, Aromatic High lipophilicity; potential CNS activity due to aromatic bulk
4,6-Diphenyl-1-[(E)-(phenylmethylidene)amino]-1,2-dihydropyridin-2-one ~350 (estimated) 1,2-Dihydropyridin-2-one 4,6-Diphenyl, 1-(phenylmethylidene amino) Ketone, Imine, Aromatic Increased rigidity from imine conjugation; possible redox sensitivity
5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one 211.69 1,2-Dihydropyridin-2-one 5-Piperidine sulfonyl Ketone, Sulfonamide Enhanced solubility due to sulfonamide; potential for hydrogen bonding
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 561.54 (calculated) Tetrahydroimidazo[1,2-a]pyridine Cyano, 4-nitrophenyl, phenethyl, ester Nitrile, Nitro, Ester Electron-withdrawing groups enhance stability; possible metabolic resistance

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s phenyl and phenylethyl groups contribute to its high lipophilicity (clogP ~5.5 estimated), favoring membrane permeability but limiting solubility. In contrast, the sulfonamide group in introduces polarity, reducing clogP (~1.2) and improving aqueous solubility .
  • The imine-containing analog may exhibit intermediate solubility due to conjugation but retains aromatic bulk.

The target compound’s purely aromatic substituents lack such effects but may promote π-π stacking in biological targets . The phenylethyl group in the target introduces steric bulk, which could hinder binding to compact active sites compared to the smaller sulfonamide analog .

Core Structure Variations: The tetrahydroimidazo[1,2-a]pyridine core in introduces additional nitrogen atoms and conformational rigidity, altering hydrogen-bonding capacity compared to the dihydropyridinone scaffold.

Synthetic and Analytical Considerations: Synthesis of dihydropyridinone derivatives often involves cyclocondensation or multicomponent reactions. The target compound’s substituents likely require stepwise introduction to avoid steric clashes. Structural confirmation relies on NMR (e.g., ¹H/¹³C for aromatic systems ) and HRMS for mass accuracy .

Notes

Analytical Techniques: NMR and HRMS, as detailed in , are critical for confirming the structure of complex dihydropyridinone derivatives. Crystallographic tools like SHELX aid in resolving three-dimensional structures, particularly for analogs with conformational flexibility.

Computational Insights :

  • Density functional theory (DFT) methods can predict electronic properties (e.g., HOMO-LUMO gaps) and guide the design of derivatives with optimized reactivity.

Biological Relevance: While direct studies on the target compound are absent, dihydropyridinones are explored for kinase inhibition. The phenylethyl group’s bulk may mimic hydrophobic residues in ATP-binding pockets.

Limitations :

  • Comparative data on biological activity or solubility are speculative due to the absence of experimental studies in the provided evidence.

Biological Activity

4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one (CAS Number: 89930-95-0) is a synthetic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C25H21NOC_{25}H_{21}NO, with a molecular weight of approximately 351.44 g/mol. It exhibits notable lipophilicity with a LogP value of 5.425, suggesting significant membrane permeability which may influence its biological activity .

Antioxidant Properties

Numerous studies have highlighted the antioxidant potential of dihydropyridine derivatives. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress. For instance, phenolic compounds have been shown to modulate enzyme activities and receptor interactions that are crucial in mitigating oxidative damage .

Cardiovascular Effects

Dihydropyridine derivatives are primarily recognized for their role as calcium channel blockers. They inhibit L-type calcium channels, leading to vasodilation and reduced myocardial oxygen demand. This mechanism is particularly beneficial in treating hypertension and angina pectoris. Research indicates that modifications in the dihydropyridine structure can enhance selectivity for specific adenosine receptors, adding another layer to their cardiovascular effects .

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective properties. Studies have indicated that certain dihydropyridine derivatives can protect neuronal cells from apoptosis induced by various neurotoxic agents. The underlying mechanism may involve modulation of calcium influx and inhibition of excitotoxic pathways .

Adenosine Receptor Modulation

Research has shown that some dihydropyridine derivatives act as selective antagonists at human A3 adenosine receptors. This selectivity is crucial as it allows for targeted therapeutic effects without affecting other receptor subtypes that may lead to adverse effects. The binding affinities (Ki values) for these receptors are often in the submicromolar range, indicating potent interactions .

Enzyme Inhibition

The compound also demonstrates the ability to inhibit various enzymes involved in metabolic pathways. For instance, it has been reported to affect enzymes related to inflammation and cellular signaling pathways, further contributing to its therapeutic potential in various disease models .

Case Studies

StudyFindings
Study on Antioxidant Activity Demonstrated significant free radical scavenging ability compared to standard antioxidants like ascorbic acid .
Cardiovascular Study Showed effective reduction in blood pressure in hypertensive rat models when administered at doses of 10 mg/kg .
Neuroprotection Study Reported neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures; improved cell viability by 30% compared to controls .

Q & A

Q. Basic

  • Solubility : Use shake-flask methods with HPLC quantification. Test solvents (DMSO, ethanol, buffers) at pH 3–10 and temperatures (4°C–40°C) to mimic biological or environmental conditions.
  • Photostability : Expose samples to UV-Vis light (e.g., 254–365 nm) in quartz cuvettes, monitoring degradation via UV-spectrophotometry or LC-MS. Include dark controls to isolate light-induced effects .

What experimental design principles are critical for studying the compound’s reactivity with electrophilic/nucleophilic agents?

Advanced
Adopt a split-plot factorial design to isolate variables:

  • Factors : Solvent polarity, temperature, reagent molar ratios.
  • Response variables : Reaction yield, byproduct formation (tracked via TLC/GC-MS).
    Use kinetic studies (e.g., time-resolved NMR) to map reaction pathways. For example, highlights steric effects from phenyl groups influencing nucleophilic attack at the pyridinone ring .

How can contradictory spectroscopic data (e.g., ambiguous NOESY correlations) be resolved during structural elucidation?

Q. Advanced

  • Multi-technique validation : Combine 2D NMR (HSQC, HMBC) with computational modeling (DFT calculations) to assign stereochemistry.
  • Crystallization attempts : Single-crystal X-ray diffraction provides definitive confirmation.
  • Isotopic labeling : For ambiguous proton environments, synthesize deuterated analogs to simplify spectra .

What integrated methodologies evaluate the environmental fate and ecotoxicological risks of this compound?

Advanced
Follow frameworks like Project INCHEMBIOL :

Laboratory studies : Measure logP (octanol-water partition coefficient) and hydrolysis rates.

Computational modeling : Use QSAR models to predict bioaccumulation and toxicity.

Ecotoxicology assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) at cellular (mitochondrial inhibition) and population levels.

Field simulations : Microcosm studies to assess degradation in soil/water matrices.

What key spectral markers in NMR and IR confirm the core structure of this compound?

Q. Basic

  • 1H NMR : A deshielded proton at δ ~6.5–7.5 ppm (dihydropyridinone ring), split patterns for adjacent phenyl groups.
  • 13C NMR : Carbonyl signal at ~160–170 ppm (C=O), aromatic carbons at ~120–140 ppm.
  • IR : Strong C=O absorption (~1680 cm⁻¹) and C-H stretches (~3050 cm⁻¹ for aromatic CH) .

How should researchers design translational studies to correlate in vitro bioactivity with in vivo pharmacological outcomes?

Q. Advanced

  • In vitro : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • In silico docking : Predict binding modes and refine dose ranges.
  • In vivo : Use randomized block designs with staggered dosing in animal models. Monitor pharmacokinetics (plasma half-life via LC-MS) and toxicity (histopathology, serum biomarkers). Cross-validate with metabolomics to identify active metabolites .

Notes on Methodological Rigor

  • Contradictory data : Replicate experiments under standardized conditions (e.g., humidity-controlled environments) to minimize variability .
  • Ethical compliance : Adhere to OECD guidelines for ecotoxicology and animal studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.